molecular formula C8H3F2NO2 B1586058 2,6-Difluorobenzoyl isocyanate CAS No. 60731-73-9

2,6-Difluorobenzoyl isocyanate

Cat. No. B1586058
CAS RN: 60731-73-9
M. Wt: 183.11 g/mol
InChI Key: ZRJSABISRHPRSB-UHFFFAOYSA-N
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Description



  • 2,6-Difluorobenzoyl isocyanate (DFBI) is an organic compound.

  • It is commonly used as a fluorinating reagent and a pharmaceutical intermediate.

  • DFBI is employed in organic synthesis for introducing fluorine atoms.

  • It finds applications in the synthesis of pharmaceuticals, pesticides, and dyes.





  • Synthesis Analysis



    • A new approach to synthesizing DFBI involves treating 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate.

    • This method provides a convenient route to obtain DFBI.





  • Molecular Structure Analysis



    • Molecular formula: C8H3F2NO2

    • Average mass: 183.112 Da

    • Monoisotopic mass: 183.013184 Da

    • Chemical structure:





  • Chemical Reactions Analysis



    • DFBI can react with polyfluoroaromatic amines to form N-(2,6-difluorobenzoyl)-N’-(polyfluoroaryl)ureas.

    • These ureas have potential as inhibitors for insect chitin biosynthesis.





  • Physical And Chemical Properties Analysis



    • Density: 1.3±0.1 g/cm³

    • Boiling Point: 216.9±30.0 °C at 760 mmHg

    • Flash Point: 81.4±14.2 °C

    • Solubility: Water decomposition, soluble in toluene, xylene, and other solvents




  • Scientific Research Applications

    Synthesis of N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)ureas

    • Scientific Field : Organic Chemistry
    • Summary of the Application : 2,6-Difluorobenzoyl isocyanate is used in the synthesis of N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)ureas . These compounds hold potential as inhibitors for the biosynthesis of insect chitin .
    • Methods of Application : The treatment of 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate produces 2,6-difluorobenzoyl isocyanate. This product then reacts with polyfluoroaromatic amines to give the corresponding N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)urea .
    • Results or Outcomes : The resulting N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)ureas have shown potential as inhibitors for the biosynthesis of insect chitin .

    Production of Polyurethanes

    • Scientific Field : Polymer Chemistry
    • Summary of the Application : 2,6-Difluorobenzoyl isocyanate is used in the production of polyurethanes (PUs), which are key players in the plastics industry .
    • Methods of Application : Toluene diisocyanate (TDI), which includes 2,6-diisocyanatoluene, is obtained by hydrogenating dinitrotoluene and then reacting the product (toluenediamine) with phosgene .
    • Results or Outcomes : The resulting PUs are versatile polymers widely used in a broad range of applications, such as protective coatings, adhesives, and insulation, in automotive and construction industries .

    Insecticide Industry

    • Scientific Field : Agricultural Chemistry
    • Summary of the Application : 2,6-Difluorobenzoyl isocyanate is used as an intermediate for the synthesis of benzoylurea pesticides .
    • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
    • Results or Outcomes : The resulting benzoylurea pesticides are used in the insecticide industry .

    Cosmetics and Fragrance Agent

    • Scientific Field : Cosmetic Chemistry
    • Summary of the Application : 2,6-Difluorobenzoyl isocyanate is used in cosmetics and as a fragrance agent . It has a sweet, fruity odor and is often used in perfumes for women .
    • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
    • Results or Outcomes : The resulting products are used in the cosmetics industry .

    Chemical Industry

    • Scientific Field : Industrial Chemistry
    • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
    • Results or Outcomes : The resulting products are used in various applications within the chemical industry .

    Laboratory Chemicals

    • Scientific Field : Laboratory Chemistry
    • Summary of the Application : 2,6-Difluorobenzoyl isocyanate is used as a laboratory chemical . It can be used in various laboratory procedures and experiments .
    • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
    • Results or Outcomes : The outcomes of these procedures and experiments can vary widely depending on the specific context .

    Safety And Hazards



    • DFBI is harmful if swallowed, in contact with skin, or inhaled.

    • It causes skin and eye irritation.

    • Proper protective measures should be taken during handling.




  • Future Directions



    • Further research can explore DFBI’s applications in drug development and materials science.




    Remember that DFBI is a versatile compound with potential in various fields. If you need more detailed information, feel free to ask! 😊


    properties

    IUPAC Name

    2,6-difluorobenzoyl isocyanate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H3F2NO2/c9-5-2-1-3-6(10)7(5)8(13)11-4-12/h1-3H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZRJSABISRHPRSB-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C(=C1)F)C(=O)N=C=O)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H3F2NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60369867
    Record name 2,6-difluorobenzoyl isocyanate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60369867
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    183.11 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2,6-Difluorobenzoyl isocyanate

    CAS RN

    60731-73-9
    Record name 2,6-Difluorobenzoyl isocyanate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=60731-73-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2,6-difluorobenzoyl isocyanate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60369867
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Benzenecarboxisocyanato, 2,6-difluoro
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Synthesis routes and methods I

    Procedure details

    Oxalyl chloride (5.5 g) was added slowly to a suspension of 2,6-difluorobenzamide (6.0 g) in 1,2-dichloroethane maintained at a temperature within the range -10° to -5° C. When the addition was complete the mixture was allowed to warm to the ambient temperature, and then gradually heated to the reflux temperature and maintained thereat for a period of 16 hours. The solvent was then removed by evaporation under reduced pressure and the residual oil purified by distillation to yield 2,6-difluorobenzoyl isocyanate, b.p. 60°-61°/0.7 mm.
    Quantity
    5.5 g
    Type
    reactant
    Reaction Step One
    Quantity
    6 g
    Type
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    Reaction Step One
    Quantity
    0 (± 1) mol
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    Reaction Step One

    Synthesis routes and methods II

    Procedure details

    A solution of 1.7 g. of 2,6-difluorobenzamide in 50 cc of dichloroethane was heated to 50° C. and 4.2 g. of oxalyl chloride was added dropwise with stirring and the reaction was continued for 1 hour with stirring to obtain 2,6-difluorobenzoyl isocyanate. Then, dichloroethane and excess of oxalyl chloride were distilled off under a reduced pressure. The residue was admixed with 50 cc of dioxane and a solution of 3.3 g. of 3-ethoxycarbonyl-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy) aniline in dioxane was added dropwise and the reaction was continued for 2 hours with stirring. After the reaction, the reaction mixture was poured into water and the resulting crystal was filtered and washed with water and dried to obtain 4.8 g. of the object compound having a melting point of 183°-186° C.
    Quantity
    0 (± 1) mol
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    50 mL
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    Synthesis routes and methods III

    Procedure details

    In order to synthesize the isocyanate, 1.57 g (10 mmol) of 2,6-difluorobenzamide and 15 ml of dry 1,2-dichloroethane were introduced into a 100 ml flask and then 0.92 g (10.5 mmol) of oxalyl chloride was slowly added thereto at normal temperature by means of a syringe, during which an exothermic reaction occurred that generated hydrochloride gas. The resulting reaction mixture was refluxed for 5 hours and cooled to normal temperature. The reaction solvent and the excess oxalyl chloride were removed therefrom under vacuo to obtain 2,6-difluorobenzoyl isocyanate in an oily state. Thus obtained 2,6-difluorobenzoyl isocyanate was then dissolved in 20 ml of dry 1,2-dichloroethane. Then, 2.63 g of 2-chloro-3,5-bis(trifluoromethyl)aniline was added thereto, reacted for 3 hours, and filtered to obtain 4.15 g (Yield from benzamide, 93%) of the title compound as a solid.
    Quantity
    0 (± 1) mol
    Type
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    Reaction Step One
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    1.57 g
    Type
    reactant
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    Quantity
    15 mL
    Type
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    Quantity
    0.92 g
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    Reaction Step Three

    Synthesis routes and methods IV

    Procedure details

    36.1 g (0.23 mol) of 2,6-difluorobenzamide are suspended in 360 ml of methylene chloride, and 53.7 g (0.42 mol) of oxalyl chloride are then added dropwise in the course of 20 minutes. After the release of hydrochloric acid has finished, the mixture is well stirred overnight under reflux. The solvent is subsequently distilled off, and the residue is distilled through a 10 cm Vigreux column at about 80° C./0.3 mm; yield 37.4 g (89%) of a slightly yellow liquid.
    Quantity
    36.1 g
    Type
    reactant
    Reaction Step One
    Quantity
    53.7 g
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    0 (± 1) mol
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    Quantity
    360 mL
    Type
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    Reaction Step Four

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2,6-Difluorobenzoyl isocyanate
    Reactant of Route 2
    Reactant of Route 2
    2,6-Difluorobenzoyl isocyanate
    Reactant of Route 3
    Reactant of Route 3
    2,6-Difluorobenzoyl isocyanate
    Reactant of Route 4
    Reactant of Route 4
    2,6-Difluorobenzoyl isocyanate
    Reactant of Route 5
    Reactant of Route 5
    2,6-Difluorobenzoyl isocyanate
    Reactant of Route 6
    Reactant of Route 6
    2,6-Difluorobenzoyl isocyanate

    Citations

    For This Compound
    59
    Citations
    BL Worobey, GRB Webster - International journal of environmental …, 1983 - Taylor & Francis
    Several mono- and di-substituted urea pesticides were reacted with trifluoroacetic anhydride and heptafluorobutyric anhydride to determine if the procedure normally used to derivatize …
    Number of citations: 3 www.tandfonline.com
    L Chen, XM Ou, CH Mao, J Shang, RQ Huang… - Bioorganic & medicinal …, 2007 - Elsevier
    A variety of novel 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas were designed and synthesized by the reaction of 4-substitutedideneaminooxymethyl …
    Number of citations: 37 www.sciencedirect.com
    VN Odinokov, OS Kukovinets, EA Lozhkina… - Bulletin of the Russian …, 1992 - Springer
    The treatment of 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate gave 2,6-difluorobenzoyl isocyanate. This product reacts with polyfluoroaromatic amines to give the …
    Number of citations: 3 link.springer.com
    XJ Song, XH Tan, YG Wang - Journal of Chemical Crystallography, 2008 - Springer
    N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, 3, has been synthesized by reaction of 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate, …
    Number of citations: 10 link.springer.com
    Y Li, YQ Ma, ZN Cui, XL Yang, Y Ling - … Crystallographica Section E …, 2008 - scripts.iucr.org
    The title compound, C19H12F3NO4, was synthesized by the reaction of 5-(4-fluorophenyl)-2-furanmethanol and 2,6-difluorobenzoylisocyanate. The seven atoms of the fluorophenyl …
    Number of citations: 11 scripts.iucr.org
    S Cao, DL Lu, CM Zhao, LN Li, QC Huang… - Monatshefte für Chemie …, 2006 - Springer
    A mild and efficient method for the synthesis of 4-amino-3(2H)-pyridazinones from their corresponding 4,5-dichloropyridazinones under microwave-assisted conditions is described. A …
    Number of citations: 7 link.springer.com
    N Li, Z Li, TC Wang, J Miao, H Wu, JL Gao… - … -New Crystal Structures, 2023 - degruyter.com
    C 19 H 12 ClF 2 N 5 O 2 , monoclinic, P2 1 /n (no. 14), a = 14.405(9) Å, b = 7.579(5) Å, c = 17.610(9) Å, β = 95.856(13), V = 1913(2) Å 3 , Z = 4, R gt (F) = 0.0464, wR ref (F 2 ) = 0.1134, T …
    Number of citations: 1 www.degruyter.com
    CH MAO, QM WANG, XM OU, RQC HUANG… - Chinese Journal of …, 2005 - sioc-journal.cn
    A series of novel N, N-diacylhydrazine derivatives containing the urea linkage were synthesized by the reaction of 2, 6-difluorobenzoyl isocyanate (or isocyanatobenzene) with N-tert-…
    Number of citations: 2 sioc-journal.cn
    邵宇, 杨平, 李世荣, 王发松, 胡卫兵 - 结构化学, 2011
    Number of citations: 5
    XZ ZHANG - Mod Agrochem, 2004
    Number of citations: 2

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